Cas no 106889-91-2 (3-methyl-4-(trifluoromethyl)phenol)

3-Methyl-4-(trifluoromethyl)phenol is a fluorinated phenolic compound characterized by the presence of a methyl group at the 3-position and a trifluoromethyl group at the 4-position of the phenol ring. This structural configuration imparts enhanced lipophilicity and electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group contributes to improved metabolic stability and bioavailability in bioactive molecules. Its high purity and consistent reactivity make it suitable for precise applications in fine chemical manufacturing. The compound is typically handled under controlled conditions due to its phenolic nature, ensuring stability and performance in synthetic processes.
3-methyl-4-(trifluoromethyl)phenol structure
106889-91-2 structure
Product Name:3-methyl-4-(trifluoromethyl)phenol
CAS No:106889-91-2
MF:C8H7F3O
MW:176.135792970657
CID:2872682
PubChem ID:15919092
Update Time:2025-11-01

3-methyl-4-(trifluoromethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-4-(trifluoromethyl)phenol
    • MFCD16997504
    • RINRJHSRTCOBEI-UHFFFAOYSA-N
    • SCHEMBL9694190
    • C90898
    • EN300-1615095
    • 106889-91-2
    • MB23397
    • DB-084246
    • Inchi: 1S/C8H7F3O/c1-5-4-6(12)2-3-7(5)8(9,10)11/h2-4,12H,1H3
    • InChI Key: RINRJHSRTCOBEI-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(=CC=1C)O)(F)F

Computed Properties

  • Exact Mass: 176.04489933g/mol
  • Monoisotopic Mass: 176.04489933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 20.2Ų

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3-methyl-4-(trifluoromethyl)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:106889-91-2)3-methyl-4-(trifluoromethyl)phenol
Order Number:A939110
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:28
Price ($):757.0
Email:sales@amadischem.com

3-methyl-4-(trifluoromethyl)phenol Related Literature

Additional information on 3-methyl-4-(trifluoromethyl)phenol

Professional Introduction to 3-methyl-4-(trifluoromethyl)phenol (CAS No. 106889-91-2)

3-methyl-4-(trifluoromethyl)phenol, identified by its Chemical Abstracts Service (CAS) number 106889-91-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its aromatic structure featuring a methyl group at the 3-position and a trifluoromethyl group at the 4-position of the phenol ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The presence of the trifluoromethyl group significantly influences the electronic and steric properties of the molecule, enhancing its reactivity and stability under various conditions. This feature has been leveraged in the development of novel pharmaceutical agents, where such modifications often improve metabolic stability, lipophilicity, and binding affinity to biological targets. Recent studies have highlighted the compound's potential in designing selective inhibitors for enzymes involved in inflammatory pathways, making it a promising candidate for further medicinal chemistry exploration.

In the realm of materials science, 3-methyl-4-(trifluoromethyl)phenol has been investigated for its role in synthesizing advanced polymers and coatings. The incorporation of fluorine atoms into organic molecules is well-known for imparting thermal stability, chemical resistance, and hydrophobicity, which are highly desirable properties in industrial applications. Researchers have been exploring its utility in creating high-performance materials that can withstand extreme environmental conditions, thereby expanding its industrial relevance.

The synthesis of 3-methyl-4-(trifluoromethyl)phenol typically involves multi-step organic reactions, starting from readily available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also showcase the evolving capabilities in organic synthesis that are enabling more complex molecular architectures to be constructed with greater precision.

One of the most compelling aspects of studying 3-methyl-4-(trifluoromethyl)phenol is its potential in drug discovery. The phenolic moiety provides a site for hydrogen bonding interactions with biological targets, while the electron-withdrawing nature of the trifluoromethyl group enhances binding affinity. This combination has led to its investigation as a scaffold for developing small-molecule drugs targeting diseases such as cancer and neurodegenerative disorders. Preliminary computational studies have suggested that derivatives of this compound may interact with specific protein kinases, potentially inhibiting their activity and thereby modulating signaling pathways associated with these diseases.

The pharmacological evaluation of 3-methyl-4-(trifluoromethyl)phenol and its derivatives has been complemented by structural biology approaches. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating the binding modes of these compounds with their target proteins. These structural insights have guided medicinal chemists in optimizing lead compounds towards improved efficacy and reduced side effects. The integration of these structural data with computational modeling has accelerated the drug discovery process, making 3-methyl-4-(trifluoromethyl)phenol a cornerstone in modern pharmaceutical research.

Beyond its pharmaceutical applications, 3-methyl-4-(trifluoromethyl)phenol has shown promise in environmental science. Its stability under various conditions makes it a suitable candidate for use in sensors and analytical methods designed to detect environmental pollutants. Additionally, its ability to participate in host-guest interactions has been exploited in designing molecularly imprinted polymers (MIPs), which are highly selective for specific analytes. Such applications underscore the versatility of this compound and its potential impact across multiple scientific disciplines.

The future direction of research on 3-methyl-4-(trifluoromethyl)phenol is likely to focus on expanding its utility in drug development and materials science. Advances in synthetic chemistry will continue to enable the creation of more complex derivatives with tailored properties. Meanwhile, interdisciplinary collaborations between chemists, biologists, and engineers will be crucial in translating laboratory findings into practical applications. As our understanding of molecular interactions deepens, compounds like 3-methyl-4-(trifluoromethyl)phenol are poised to play an increasingly significant role in addressing some of the most pressing challenges in medicine and technology.

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Amadis Chemical Company Limited
(CAS:106889-91-2)3-methyl-4-(trifluoromethyl)phenol
A939110
Purity:99%
Quantity:1g
Price ($):757.0
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